molecular formula C8H6Cl2O2 B1176768 groEL homologous protein, Cyanidium CAS No. 147204-92-0

groEL homologous protein, Cyanidium

Cat. No.: B1176768
CAS No.: 147204-92-0
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Description

The GroEL protein is a highly conserved chaperonin essential for protein folding and assembly across prokaryotes and eukaryotes. In Cyanidium, a unicellular red alga, the GroEL homolog is hypothesized to function in chloroplast protein homeostasis, particularly in assembling RuBisCO (ribulose-1,5-bisphosphate carboxylase/oxygenase), akin to its role in plant chloroplasts . GroEL typically forms a 14-mer oligomeric complex (~800 kDa) with ATPase activity, facilitating substrate encapsulation in its central cavity .

Properties

CAS No.

147204-92-0

Molecular Formula

C8H6Cl2O2

Synonyms

groEL homologous protein, Cyanidium

Origin of Product

United States

Comparison with Similar Compounds

Sequence Homology and Structural Features

N-terminal sequence alignment reveals moderate conservation (36–45% identity) between GroEL homologs (Table 1). For example, Treponema pallidum TpN60 shares 8–10/22 identical residues with E. coli GroEL, mycobacterial homologs, and eukaryotic mitochondrial proteins . Cyanidium GroEL is predicted to align closely with chloroplast RuBisCO-binding proteins (e.g., Triticum aestivum), which exhibit 46–70% identity to bacterial GroEL .

Conserved motifs and domains :

  • C-terminal motifs : GGM and AAVEEGIVPGGG in Leptospira GroEL , critical for substrate binding.
  • ATPase domain : Universal across homologs, enabling ATP-dependent conformational changes .
  • Apical domain : Mediates substrate and co-chaperone (e.g., GroES) interactions .

Structural organization :

  • All GroEL homologs form oligomeric complexes (e.g., 14-mer rings in E. coli and T. pallidum) .
  • Cyanidium GroEL likely adopts a similar architecture, facilitating encapsulation of misfolded proteins .

Table 1: Sequence Identity of GroEL Homologs

Organism/Protein Identity vs. E. coli GroEL Key Conserved Motifs
Treponema pallidum TpN60 36–45% (N-terminal) ATPase domain, apical domain
Leptospira interrogans 68–100% (full-length) GGM, AAVEEGIVPGGG
Wheat RuBisCO-binding protein ~50% Chloroplast-targeting motifs
Human mitochondrial P1 40–50% Mitochondrial import signal

Functional Divergence and Substrate Specificity

Functional divergence in paralogs :

  • In Chlamydiae, GroEL paralogs (GroEL1-3) exhibit type I functional divergence (θ = 0.371–0.943), with GroEL3 being the most abundant during infection .
  • Cyanidium may lack multiple paralogs, relying on a single GroEL variant optimized for chloroplast substrates (e.g., RuBisCO large subunit) .

Evolutionary Conservation and Variability

  • Gene conservation : The groEL gene is highly conserved but contains variable regions for phylogenetic differentiation (e.g., Anaplasma spp.) .
  • Antigenic cross-reactivity: Antibodies against E.

Role in Host-Virus and Host-Protein Interactions

  • Viral interactions : Geobacillus GroEL binds bacteriophage VP371, aiding viral protein folding in extreme environments .
  • Bacterial biofilms : Mycobacterial GroEL1 (histidine-rich C-terminus) promotes biofilm formation, unlike GroEL2 (methionine/glycine-rich) . Cyanidium GroEL may lack such niche adaptations, prioritizing metabolic over structural roles.

Biotechnological and Metabolic Implications

  • Heterologous protein production : Lactococcus lactis secretes Brucella abortus GroEL only when fused to signal peptides, avoiding cytoplasmic toxicity .
  • Co-translational folding : Unlike E. coli, Pichia pastoris relies less on GroEL for folding, suggesting organism-specific chaperone dependencies .

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